molecular formula C9H6F5NO2 B8017895 Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate CAS No. 1580464-66-9

Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate

Cat. No.: B8017895
CAS No.: 1580464-66-9
M. Wt: 255.14 g/mol
InChI Key: YITPQEHOHMDEBU-UHFFFAOYSA-N
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Description

Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative characterized by a pentafluoroethyl (-C₂F₅) substituent at the 6-position of the pyridine ring and a methyl ester group at the 2-position. Fluorinated pyridines are widely employed in medicinal chemistry, catalysis, and materials science due to their enhanced metabolic stability, lipophilicity, and electronic properties .

Properties

IUPAC Name

methyl 6-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c1-17-7(16)5-3-2-4-6(15-5)8(10,11)9(12,13)14/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITPQEHOHMDEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149278
Record name 2-Pyridinecarboxylic acid, 6-(1,1,2,2,2-pentafluoroethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1580464-66-9
Record name 2-Pyridinecarboxylic acid, 6-(1,1,2,2,2-pentafluoroethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1580464-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-(1,1,2,2,2-pentafluoroethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate typically involves the introduction of a pentafluoroethyl group into the pyridine ring. One common method involves the reaction of 6-chloropyridine-2-carboxylate with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Chemical Reactions Involving Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate

This compound can participate in a variety of chemical reactions due to its functional groups. Key reactions include:

  • Nucleophilic Substitution : The pentafluoroethyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the fluorinated group.

  • Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and alcohol.

  • Carboxylation Reactions : Utilizing transition metal catalysts, this compound can be involved in carboxylation reactions, where carbon dioxide is introduced to form carboxylic acids .

Mechanistic Insights

The mechanism of action for this compound primarily revolves around its interactions with biological targets such as enzymes or receptors. The electronegative fluorine atoms enhance lipophilicity, improving membrane permeability. The pyridine ring allows for hydrogen bonding and π-π stacking interactions with target proteins, which is crucial for its biological activity .

Figure 1: Proposed Mechanism for Hydrolysis

text
This compound + H₂O → Pyridine-2-carboxylic acid + Methanol

Scientific Research Applications

Chemistry

  • Building Block for Fluorinated Compounds : This compound serves as a crucial intermediate in the synthesis of more complex fluorinated structures. Its ability to undergo various chemical reactions, such as nucleophilic substitution and coupling reactions, makes it valuable for developing new materials.

Biology

  • Bioactive Molecule : Investigated for its potential biological activities, Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate is being studied for its role as an inhibitor of enzymes involved in inflammatory processes. For instance, it has been linked to the inhibition of group VIA calcium-independent phospholipase A2 (iPLA2), which plays a significant role in various pathologies, including autoimmune diseases .

Medicine

  • Therapeutic Properties : The compound is explored for its anti-inflammatory and anticancer properties. Research indicates that it can modulate biochemical pathways by interacting with specific molecular targets, enhancing its binding affinity due to the presence of the pentafluoroethyl group.
  • Drug Development : It has been utilized in the synthesis of selective antagonists for chronic lymphocytic leukemia treatment, demonstrating potent activity at low concentrations (e.g., 14 nM potency) .

Industry

  • Advanced Materials : this compound is employed in developing materials with enhanced properties such as resistance to chemical degradation and high thermal stability. These materials find applications in coatings, plastics, and other industrial products.

Case Study 1: Inhibition of iPLA2

Research demonstrated that this compound effectively inhibits iPLA2, showcasing its potential in treating conditions like multiple sclerosis. The compound's selectivity and potency were evaluated using various animal models, highlighting its therapeutic promise .

Case Study 2: Synthesis of Anticancer Agents

In drug discovery contexts, this compound has been pivotal in synthesizing new anticancer agents through functionalization strategies that leverage its fluorinated nature to enhance pharmacological profiles .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
ChemistryBuilding block for fluorinated compoundsUsed in nucleophilic substitutions and coupling reactions
BiologyBioactive moleculeInhibits iPLA2 linked to autoimmune diseases
MedicineTherapeutic propertiesPotent anticancer activity (14 nM)
IndustryAdvanced materialsHigh thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the pentafluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its bioactivity.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below compares key attributes of methyl 6-(pentafluoroethyl)pyridine-2-carboxylate with related pyridine carboxylates:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (6-position) Melting Point (°C) Key Applications
Methyl 6-fluoropyridine-2-carboxylate C₇H₆FNO₂ 155.13 Fluorine (-F) Not reported Drug intermediates, ligands
Methyl 6-methylpyridine-2-carboxylate C₈H₉NO₂ 151.15 Methyl (-CH₃) Not reported Synthetic building blocks
Methyl 6-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxylate C₁₀H₇F₃N₂O₂ 244.17 Trifluoromethyl (-CF₃) Not reported Pharmaceutical intermediates
This compound (Inferred) C₉H₆F₅NO₂ ~255.1 Pentafluoroethyl (-C₂F₅) Not reported Hypothesized: Drug discovery, agrochemicals

Key Observations :

  • Substituent Effects : The pentafluoroethyl group (-C₂F₅) introduces significant steric bulk and electron-withdrawing effects compared to smaller groups like -F or -CH₃. This enhances lipophilicity (logP) and may improve blood-brain barrier penetration in drug candidates .

Stability and Reactivity

  • Electrophilic Substitution : The -C₂F₅ group deactivates the pyridine ring, making electrophilic substitution at the 4-position less favorable compared to methyl or hydrogen analogs.
  • Ester Hydrolysis : The electron-withdrawing effect of -C₂F₅ increases the electrophilicity of the ester carbonyl, accelerating hydrolysis under basic conditions relative to -CH₃ derivatives .

Biological Activity

Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pentafluoroethyl group at the 6-position and a methyl carboxylate at the 2-position. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. In vitro studies demonstrated that the compound induces apoptosis through the activation of caspase pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-714Induction of apoptosis via caspase activation
HepG212Inhibition of cell proliferation
A549 (Lung)18Cell cycle arrest

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial for cell survival and proliferation in cancer cells. By blocking these receptors, the compound can effectively induce programmed cell death (apoptosis) in malignant cells .

Case Studies

  • In Vivo Studies : A study conducted on xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.
  • Combination Therapy : Another investigation explored the effects of combining this compound with existing chemotherapeutics. The results indicated enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .

Research Findings

Recent literature emphasizes the importance of fluorinated compounds in enhancing biological activity due to their unique chemical properties. This compound fits this paradigm, showing improved pharmacokinetic profiles and reduced toxicity compared to non-fluorinated analogs .

Comparative Studies

Table 2: Comparison with Related Compounds

CompoundIC50 (µM)Notable Features
This compound14High potency against cancer cells
Methyl 6-fluoropyridine-2-carboxylate20Lower potency; used as a scaffold
Non-fluorinated analog>50Significantly less effective

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